molecular formula C12H14N2O2 B14079997 (NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine CAS No. 756772-43-7

(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine

Cat. No.: B14079997
CAS No.: 756772-43-7
M. Wt: 218.25 g/mol
InChI Key: GDVIGVSHAWGESR-UMHQQUALSA-N
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Description

2-(2-furylmethylene)quinuclidin-3-one oxime is an organic compound with the molecular formula C12H14N2O2. It is a derivative of quinuclidine, a bicyclic amine, and features a furylmethylene group and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethylene)quinuclidin-3-one oxime typically involves the condensation of quinuclidin-3-one with furfural in the presence of a base, followed by the conversion of the resulting intermediate to the oxime using hydroxylamine . The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for 2-(2-furylmethylene)quinuclidin-3-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethylene)quinuclidin-3-one oxime can undergo various chemical reactions, including:

    Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones or carboxylic acids.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Hydroxylamine hydrochloride in the presence of a base for oxime formation.

Major Products Formed

    Oxidation: Furyl ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various oxime derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-furylmethylene)quinuclidin-3-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-furylmethylene)quinuclidin-3-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form reversible covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The furylmethylene group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A bicyclic amine with similar structural features but lacking the furylmethylene and oxime groups.

    Quinuclidin-3-one: The parent compound without the furylmethylene and oxime modifications.

    Furylmethylene derivatives: Compounds with similar furylmethylene groups but different core structures.

Uniqueness

2-(2-furylmethylene)quinuclidin-3-one oxime is unique due to the combination of its bicyclic quinuclidine core, furylmethylene group, and oxime functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

756772-43-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine

InChI

InChI=1S/C12H14N2O2/c15-13-12-9-3-5-14(6-4-9)11(12)8-10-2-1-7-16-10/h1-2,7-9,15H,3-6H2/b11-8+,13-12-

InChI Key

GDVIGVSHAWGESR-UMHQQUALSA-N

Isomeric SMILES

C1CN\2CCC1/C(=N/O)/C2=C\C3=CC=CO3

Canonical SMILES

C1CN2CCC1C(=NO)C2=CC3=CC=CO3

Origin of Product

United States

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